molecular formula C17H15ClN4O2 B2710161 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866864-35-9

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2710161
CAS No.: 866864-35-9
M. Wt: 342.78
InChI Key: SXGBBKQLPFLLCX-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. . The reaction conditions often include the use of copper(I) catalysts and azides, along with alkynes, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound can affect pathways such as the NF-kB inflammatory pathway and ER stress response .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxylate
  • 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxylamide

Uniqueness

The uniqueness of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chloro and methoxy groups, along with the triazole ring, contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-12-6-4-3-5-7-12)20-21-22(11)13-8-9-15(24-2)14(18)10-13/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGBBKQLPFLLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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